4-N-Cbz-Aminomethyl-cyclohexone
Overview
Description
4-N-Cbz-Aminomethyl-cyclohexone is a cyclic ketone compound that contains a carbonyl group and an amine group. It belongs to the class of arylcyclohexylamine compounds. The molecular formula is C15H19NO3 and the molecular weight is 261.32 g/mol .
Synthesis Analysis
The synthesis of 4-N-Cbz-Aminomethyl-cyclohexone involves the use of N,N,N’,N’-tetramethylethylenediamine and sec-butyllithium in tetrahydrofuran and toluene at -78 to 20℃ . The reaction mixture is warmed to room temperature and stirred overnight . The crude product is then purified by reverse phase chromatography .Molecular Structure Analysis
The molecular structure of 4-N-Cbz-Aminomethyl-cyclohexone is represented by the SMILES notation: C1CC(=O)CCC1CNC(=O)OCC2=CC=CC=C2 . This indicates the presence of a cyclohexone ring with an aminomethyl group attached to it, and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the aminomethyl group .Scientific Research Applications
Recent Advances in Cyclohexene Oxidation
Catalytic Oxidation of Cyclohexene
A review by Cao et al. (2018) highlights the significant interest in the selective catalytic oxidation of cyclohexene due to its role in producing industrially valuable intermediates like cyclohexanol, cyclohexanone, and adipic acid. This research emphasizes the development of controllable reactions that selectively afford targeted products, which is synthetically valuable for applications in both academia and industry. The advancements in this area could potentially relate to the chemical reactions and processing involving 4-N-Cbz-Aminomethyl-cyclohexone, given its structural relation to cyclohexane and cyclohexene derivatives (Cao et al., 2018).
Oxidation Processes for Environmental Remediation
Degradation and Fate of Contaminants by Advanced Oxidation Processes
Alharbi and Price (2017) discuss the use of advanced oxidation processes (AOPs) in degrading persistent pharmaceutically active contaminants in water, including carbamazepine. Though not directly related to 4-N-Cbz-Aminomethyl-cyclohexone, this study provides insights into how similar compounds could be involved in environmental remediation efforts, highlighting the versatility of cyclohexane derivatives in scientific applications beyond pharmaceuticals (Alharbi & Price, 2017).
Cyclohexane Oxidation Reaction and Industrial Application
Cyclohexane Oxidation for Nylon Production
A review by Khirsariya and Mewada (2014) focuses on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone (K-A oil), crucial intermediates for nylon production. This study reflects the industrial significance of cyclohexane oxidation, where catalysts and reaction conditions are optimized for selectivity and conversion efficiency. Such research underscores the industrial and chemical engineering relevance of cyclohexane and its derivatives, potentially including compounds like 4-N-Cbz-Aminomethyl-cyclohexone (Khirsariya & Mewada, 2014).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[(4-oxocyclohexyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVCSAZKWKBLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679446 | |
Record name | Benzyl [(4-oxocyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-Cbz-Aminomethyl-cyclohexone | |
CAS RN |
869895-17-0 | |
Record name | Benzyl [(4-oxocyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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